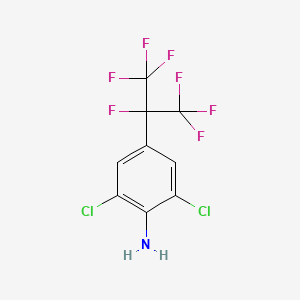

2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline

Overview

Description

“2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline” is a chemical compound with the molecular formula C9H4Cl2F7N . It has a molecular weight of 330.03 . The compound is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline” can be represented by the SMILES notation: C1=C(C=C(C(=C1Cl)N)Cl)C(C(F)(F)F)(C(F)(F)F)F .Physical And Chemical Properties Analysis

The compound has a solubility of 1.051 mg/L in 25 ºC water . It has a density of 1.6±0.1 g/cm3 . The index of refraction is calculated to be 1.453 . The melting point is 61.74 ºC, and the boiling point is 257.71 ºC, 206.8±40.0 ºC at 760 mmHg . The flash point is calculated to be 78.8±27.3 ºC .Scientific Research Applications

Synthesis of Novel Pyrazole Derivatives

This compound has been used in the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . The Vilsmeier-Haack reagent was used in this process . These pyrazole derivatives have found significant applications in the pharmaceutical industry .

Antimicrobial Activity

1,3,5-Triazine 4-aminobenzoic acid derivatives, which can be synthesized from this compound, have been evaluated for their antimicrobial activity . Some of these derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli .

Anti-Inflammatory Drugs

The pyrazole derivatives synthesized from this compound have been used as anti-inflammatory drugs . They provide symptomatic pain relief .

Antiparasitic Drugs

These pyrazole derivatives also have antiparasitic properties . They have been used in the treatment of various parasitic infections .

Antidiabetic Drugs

The pyrazole derivatives have been used as antidiabetic drugs . They help in the management of diabetes .

Insecticides

Pyrazole derivatives bearing trifluoromethyl groups, such as fipronil and analogs, are widely used phenylpyrazole insecticides . They are applied in granular or bait form for residential and commercial control of turf grass pests .

Cancer Treatment

The 1,3,5-triazine derivatives synthesized from this compound have been investigated for their anti-cancer activities . They have shown promising results in the treatment of various types of cancer .

Antiviral Drugs

These 1,3,5-triazine derivatives have also been used as antiviral drugs . They have been effective in the treatment of various viral infections .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if swallowed or if inhaled . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline are currently unknown. This compound is a derivative of aniline and may interact with various biological targets .

Mode of Action

It’s known that aniline derivatives can interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

The compound has a molecular weight of 330.03 and a solubility of 1.051 mg/L in water at 25 ºC . These properties may influence its bioavailability and pharmacokinetics.

properties

IUPAC Name |

2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F7N/c10-4-1-3(2-5(11)6(4)19)7(12,8(13,14)15)9(16,17)18/h1-2H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWRKJGSRUCYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2F7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2798851.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B2798857.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methyl-3-tosylquinolin-4-amine](/img/structure/B2798858.png)

![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine](/img/structure/B2798859.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2798863.png)

![3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2798868.png)

methanone](/img/structure/B2798870.png)